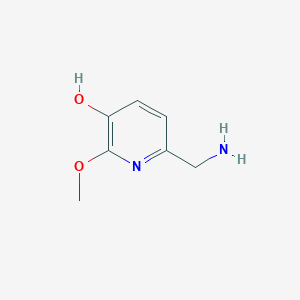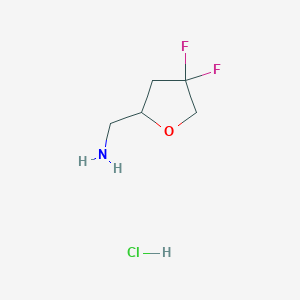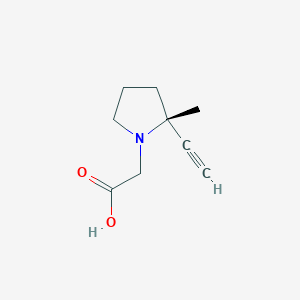
6-(Aminomethyl)-2-methoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-2-methoxypyridin-3-ol is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The aminomethylation of 3-hydroxypyridines, which includes compounds similar to 6-(aminomethyl)-2-methoxypyridin-3-ol, has been extensively studied. For instance, Smirnov et al. (1970) explored the aminomethylation reactions of 3-hydroxypyridines, finding that the reaction typically targets the β-pyridol ring, leading to the formation of mono- and bis-Mannich bases. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in organic synthesis (Smirnov et al., 1970).
Pharmacological Research
- In the realm of pharmacology, the compound has been identified as a selective antagonist of the alpha(v)beta(3) receptor, as described by Hutchinson et al. (2003). They noted that this compound exhibited a potent in vitro profile, highlighting its potential in medical research and drug development (Hutchinson et al., 2003).
Nucleic Acid Studies
- Asseline et al. (1996) reported the coupling of 2-methoxy-6-chloro-9-aminoacridine to various positions of an oligonucleotide chain, which is related to the study of this compound. This research contributes to the understanding of DNA and RNA interactions and is relevant in the field of molecular biology (Asseline et al., 1996).
Propriétés
IUPAC Name |
6-(aminomethyl)-2-methoxypyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEAVAHXHYYZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)


![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)
![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)



![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride](/img/structure/B2722364.png)
